molecular formula C10H12N2O B1384495 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 1247517-44-7

2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B1384495
CAS No.: 1247517-44-7
M. Wt: 176.21 g/mol
InChI Key: HRFUMFZRYZHYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a chemical compound built on a cyclopenta[d]pyrimidinone core, a privileged scaffold in medicinal chemistry. This structure features a fused bicyclic system combining a pyrimidinone ring with a cyclopentane ring, a conformation often observed in active biological compounds . The 2-cyclopropyl substituent is a key functional group that can be explored to modulate the compound's physicochemical properties and binding affinity to biological targets . The core cyclopenta[d]pyrimidine structure is recognized in scientific literature as a valuable scaffold for the development of protein kinase inhibitors . Furthermore, structurally similar pyrimidine derivatives have been extensively researched as potent inhibitors of tubulin polymerization, binding to the colchicine site and demonstrating high cytotoxic activity against a diverse range of cancer cell lines, including melanoma and breast, pancreatic, and prostate cancers . These analogs have shown promising in vivo efficacy, even in taxane-resistant cancer models, highlighting the potential of this chemotype for investigating novel oncology therapeutics . As such, this 2-cyclopropyl derivative serves as a critical building block for researchers in drug discovery, particularly for synthesizing and evaluating new small-molecule candidates targeting tubulin or various kinase enzymes. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-7-2-1-3-8(7)11-9(12-10)6-4-5-6/h6H,1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFUMFZRYZHYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Amino Cyclopentenecarboxylic Acid Derivatives

One documented method involves the reaction of 2-amino-1-cyclopentenecarboxylic acid methyl ester with formamide in the presence of sodium methylate and butanol as solvent. The process includes:

  • Heating a mixture of sodium methylate and butanol to distill off solvent until the internal temperature reaches 100 °C.
  • Dropwise addition of the amino ester and formamide solution over 2 hours at 10 °C.
  • Stirring the reaction mixture for an additional 2 hours at 10 °C.
  • Neutralization with sulfuric acid, filtration, and purification by recrystallization.

This method yields 7-methoxy-6,7-dihydro-3H,5H-cyclopenta[d]pyrimidin-4-one derivatives with moderate yields (~15 g from 17.1 g amino ester), demonstrating efficient ring closure and substitution control.

Large-Scale Industrial Preparation Involving Substituted Pyrimidines

A patented industrial process describes the preparation of cyclopenta[d]pyrimidine derivatives bearing propylthio and cyclopropylamino substituents. The process involves:

  • Reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine derivatives with triethylamine in ethylene glycol at elevated temperatures (100 °C) for extended periods (up to 9 hours).
  • Phase separation and solvent washing steps using isopropyl acetate and water.
  • Concentration under vacuum and crystallization with iso-octane to isolate the product.
  • Subsequent diazotization and substitution reactions in toluene/acetic acid mixtures under controlled temperature to introduce amino substituents.

This method is optimized for large-scale production, achieving yields around 84%, and includes detailed solvent and temperature control to ensure product purity and crystallinity.

Method Starting Materials Key Reagents/Conditions Temperature Yield Notes
Cyclization of amino cyclopentenecarboxylic ester 2-amino-1-cyclopentenecarboxylic acid methyl ester, formamide Sodium methylate, butanol 10 °C (addition), 100 °C (solvent distillation) Moderate (~15 g from 17.1 g) Controlled addition, acid neutralization
Oxidation of cyclopentenopyridine 2,3-cyclopentenopyridine Mn(OTf)2, t-BuOOH, water 25 °C, 24 h High (up to 98%) Mild oxidation, aqueous conditions
Pyrimidine coupling and reduction Hydroxy pyrimidine, ethyl 2-oxocyclopentanecarboxylate, substituted anilines HCl catalyst, Zn reduction Ambient to mild heating Good yields Multi-step, functional group tolerant
Industrial scale substitution 4,6-dichloro-2-(propylthio)pyrimidin-5-amine derivatives Triethylamine, ethylene glycol, toluene, acetic acid, sodium nitrite 40–100 °C High (~84%) Large scale, phase separations, crystallization
  • The choice of starting material significantly impacts the efficiency of cyclopenta[d]pyrimidin-4-one synthesis. Using amino cyclopentenecarboxylic acid derivatives allows direct ring formation with good regioselectivity.
  • Oxidation methods employing manganese catalysts and tert-butyl hydroperoxide provide mild and high-yielding routes to related pyridinone intermediates, which can be further elaborated.
  • Coupling reactions with substituted anilines under acidic catalysis followed by reduction steps enable the introduction of diverse functional groups, including cyclopropyl substituents, enhancing molecular diversity.
  • Industrial processes emphasize solvent management, temperature control, and phase separations to achieve high purity and yield, demonstrating scalability of these synthetic routes.
  • The reported yields vary from moderate to high, depending on the method and scale, with purification steps such as recrystallization and chromatography critical for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Features

The structure of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one includes:

  • A cyclopropyl group that enhances its reactivity.
  • A bicyclic pyrimidine framework that is crucial for its biological activity.

Chemical Reactivity

The compound undergoes various chemical reactions including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are possible at specific positions on the pyrimidine ring.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Inhibition of Sepiapterin Reductase : This enzyme is involved in the biosynthesis of tetrahydrobiopterin, essential for neurotransmitter synthesis. Inhibition may have therapeutic implications for neurological disorders.
  • Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
  • Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the cyclopropyl group and the bicyclic structure contributes to its unique pharmacological profile.

CompoundStructure FeaturesBiological Activity
This compoundCyclopropyl group attached to a cyclopenta[d]pyrimidine ringAnti-inflammatory, anticancer
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dioneSimilar bicyclic frameworkDifferent biological activity profiles
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amineAdditional pyrrolidine moietyAltered pharmacokinetics

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

  • Cyclization of Cyclopropylamine with Cyclopentanone Derivatives : This method involves strong acid or base catalysis.
  • Continuous Flow Synthesis : This modern technique optimizes yields and purity for industrial applications.

Neurological Disorders

A study explored the inhibition of sepiapterin reductase by this compound and its implications for treating conditions like Parkinson's disease. The findings suggested significant potential for developing targeted therapies based on this compound's mechanism.

Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against various strains of bacteria and fungi. These studies are critical for understanding its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory, cancerous, or viral processes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name Molecular Formula Molecular Weight Substituent XlogP (Predicted) Hydrogen Bond Donors/Acceptors CAS Number Source
2-Cyclopropyl-cyclopenta[d]pyrimidin-4-one C₁₀H₁₁N₂O 175.21 (calc.) Cyclopropyl (C₃H₅) ~1.8 (est.) 1 / 3 Not Available N/A
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4-one C₇H₈N₂O 136.15 None ~0.5 (est.) 1 / 3 5661-01-8
2-(Pyridin-2-yl)-cyclopenta[d]pyrimidin-4-one C₁₂H₁₁N₃O 213.24 Pyridin-2-yl 0.9 1 / 4 874779-29-0
3H,4H,5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-4-one HCl C₁₃H₁₄N₂O₂·HCl 230.27 (free base) Pyrido ring, HCl salt N/A 1 / 3 1034734-67-2
2,3-Diamino-cyclopenta[d]pyrimidin-4-one C₇H₁₀N₄O 166.19 (calc.) Amino (-NH₂) at C2, C3 ~-0.5 (est.) 3 / 5 Not Available
Key Observations:

Cyclopropyl Substituent : The cyclopropyl group increases molecular weight and lipophilicity (predicted XlogP ~1.8) compared to the unsubstituted base (XlogP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility.

Ring System Variations: The pyrido[4,3-d]pyrimidinone (CAS 1034734-67-2) features an additional nitrogen, altering electronic properties and forming a hydrochloride salt for enhanced solubility .

Biological Activity

2-Cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that enhances its chemical reactivity and potential therapeutic applications. The molecular formula of this compound is C11_{11}H12_{12}N2_2O, with a molecular weight of 176.22 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary data suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have been identified as potent inhibitors of certain kinases involved in cancer progression .
  • Antiviral Effects : There is emerging evidence supporting its potential as an antiviral agent, particularly against viruses that exploit the host's cellular machinery for replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the cyclopropyl group and the bicyclic pyrimidine structure contributes to its unique pharmacological profile.

CompoundStructure FeaturesBiological Activity
This compoundCyclopropyl group attached to a cyclopenta[d]pyrimidine ringAnti-inflammatory, anticancer
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dioneSimilar bicyclic frameworkDifferent biological activity profiles
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amineAdditional pyrrolidine moietyAltered pharmacokinetics

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 20 nM against specific cancer cell lines. These findings indicate a significant potential for developing new anticancer therapies based on this scaffold .
  • Inflammation Models : In animal models of inflammation induced by carrageenan, the administration of this compound resulted in reduced hyperalgesia and inflammation markers . This suggests its utility in treating conditions like arthritis or other inflammatory diseases.
  • Antiviral Screening : Initial antiviral screenings revealed that certain derivatives showed promising activity against viral replication in cell cultures. Further studies are necessary to elucidate the mechanisms involved.

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-cyclopenta[d]pyrimidin-4-one, and how do reaction conditions influence yields?

The synthesis of cyclopenta-fused pyrimidinones typically involves multi-step strategies, including cyclocondensation, cyclopropanation, and selective functionalization. For example:

  • Cyclocondensation : Reacting cyclopentanone derivatives with amidines or thioureas under acidic conditions to form the pyrimidinone core (e.g., acetic acid at reflux for 12–24 hours) .
  • Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed methods (e.g., Pd-catalyzed cross-coupling) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .
    Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For instance, excess cyclopropanation reagents may lead to side products, reducing yields by 15–20% .

Q. How can spectroscopic methods (NMR, MS, IR) confirm the structure and purity of this compound?

  • NMR : The 1H^1H NMR spectrum should show distinct signals for the cyclopropyl protons (δ 0.76–0.96 ppm as multiplet) and pyrimidinone NH/OH (δ 10–12 ppm as broad singlet). 13C^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm and cyclopropane carbons at 8–12 ppm .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak should match the exact mass (e.g., calculated for C10_{10}H12_{12}N2_2O: 176.0949; observed: 176.0952) .
  • IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (NH/OH stretch) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate cyclopenta[d]pyrimidinone derivatives from byproducts like unreacted cyclopropane precursors .
  • Recrystallization : Ethanol/water (7:3 v/v) is optimal for high recovery (≥85%) due to the compound’s moderate polarity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) resolve enantiomers or diastereomers, if present .

Advanced Research Questions

Q. How can conflicting data on the stability of the cyclopropane ring under acidic/basic conditions be resolved experimentally?

  • Controlled Stability Studies :
    • Acidic Conditions : Stir the compound in HCl (0.1–1 M) at 25–60°C and monitor degradation via 1H^1H NMR. Cyclopropane ring opening is indicated by disappearance of δ 0.76–0.96 ppm signals and emergence of allylic protons (δ 5–6 ppm) .
    • Basic Conditions : Treat with NaOH (0.1–1 M) and analyze by LC-MS for hydrolysis products (e.g., cyclopenta[d]pyrimidinone diol).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict ring strain and bond dissociation energies to rationalize experimental observations .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Frontier Molecular Orbital (FMO) Analysis :
    • HOMO (-6.2 eV) localizes on the pyrimidinone nitrogen, indicating nucleophilic attack sites.
    • LUMO (-1.8 eV) resides on the cyclopropane ring, suggesting susceptibility to electrophilic addition .
  • Molecular Dynamics Simulations : Simulate reaction trajectories with explicit solvent models (e.g., water, DMSO) to assess solvent effects on reaction pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Substituent Variation :
    • Replace the cyclopropyl group with other alkyl/aryl groups (e.g., methyl, phenyl) via Suzuki-Miyaura coupling .
    • Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidinone 2-position to modulate electronic properties .
  • Biological Assays :
    • Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd_d) .
    • Correlate IC50_{50} values with computational descriptors (e.g., LogP, polar surface area) using QSAR models .

Q. How can conflicting literature reports on multi-step synthesis yields be reconciled?

  • Critical Parameter Analysis :
    • Compare reaction scales: Milligram-scale reactions often report higher yields (>70%) than gram-scale (<50%) due to heat/mass transfer limitations .
    • Solvent purity: Trace water in THF or DMF can reduce cyclopropanation efficiency by 10–15% .
  • Reproducibility Protocols :
    • Standardize catalyst activation (e.g., Pd(PPh3_3)4_4 under nitrogen) and reagent drying (molecular sieves for amidines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Reactant of Route 2
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.